molecular formula C11H13NO3 B3035044 1-(Cyclopentyloxy)-2-nitrobenzene CAS No. 29026-77-5

1-(Cyclopentyloxy)-2-nitrobenzene

Cat. No.: B3035044
CAS No.: 29026-77-5
M. Wt: 207.23 g/mol
InChI Key: ZFXCQLIFNOHBFI-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the second position and a cyclopentyloxy group at the first position

Preparation Methods

The synthesis of 1-(Cyclopentyloxy)-2-nitrobenzene typically involves the nitration of 1-(Cyclopentyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial production methods may involve continuous flow nitration processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-2-nitrobenzene undergoes various chemical reactions, including:

  • Reduction

      Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst

      Conditions: Room temperature, atmospheric pressure

      Products: 1-(Cyclopentyloxy)-2-aminobenzene

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Products: Halogenated derivatives of this compound

  • Oxidation

      Reagents: Potassium permanganate, Sodium dichromate

      Conditions: Acidic or basic medium, elevated temperature

      Products: Oxidized derivatives, including carboxylic acids

Scientific Research Applications

1-(Cyclopentyloxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with proteins, nucleic acids, and other biomolecules, leading to potential therapeutic or toxic effects.

Comparison with Similar Compounds

1-(Cyclopentyloxy)-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

    1-(Methoxy)-2-nitrobenzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group. It exhibits different reactivity and applications.

    1-(Ethoxy)-2-nitrobenzene: Contains an ethoxy group, leading to variations in physical and chemical properties.

    1-(Cyclohexyloxy)-2-nitrobenzene: Features a cyclohexyloxy group, which affects its steric and electronic properties.

Properties

IUPAC Name

1-cyclopentyloxy-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXCQLIFNOHBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(Cyclopentyloxy)-1-nitrobenzene (1.04 g, 80%) was prepared from cyclopentanol (0.46 ml, 5.0 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure G. This was reduced to 2-(cyclopentyloxy)aniline (0.30 g, 68%, 2.5 mmol scale) following general procedure B. N-(2-Cyclopentyloxyphenyl)-N′-(thiazol-2-yl)urea (212 mg, 70%) was prepared from 2-(cyclopentyloxy)aniline (177 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.46 mL
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reactant
Reaction Step One
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0.71 g
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a similar manner as in Example 1, bromocyclopentane was reacted with o-nitrophenol to yield 2-cyclopentoxynitrobenzene; which was reduced to the corresponding aniline; then reacted with N-methylol-5-methylpyrrolidone to form the corresponding N-5-methyl-N-methylenepyrrolidonyl derivative; which was acylated with chloroacetyl chloride to form the desired product.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-Nitrophenol (83.5 g, 0.60 mole), cyclopentyl bromide (98.0 g, 0.66 mole), anhydrous potassium carbonate (82.9 g, 0.60 mole) and dry acetone (600 cc) were refluxed for 72 hrs., and filtered to remove the potassium bromide. The residue was washed with acetone and the solvent was removed by rotary evaporation. The residue was partitioned between 200 cc of dichloromethane and water. The dichloromethane layer was washed with 200 cc of 10% potassium hydroxide, separated and the solvent was removed by rotary evaporation. The crude product was fractionally distilled at 144°-146° C. at 1.0 mm. Hg to yield 58.2 g of product (46.8%).
Quantity
83.5 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
46.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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